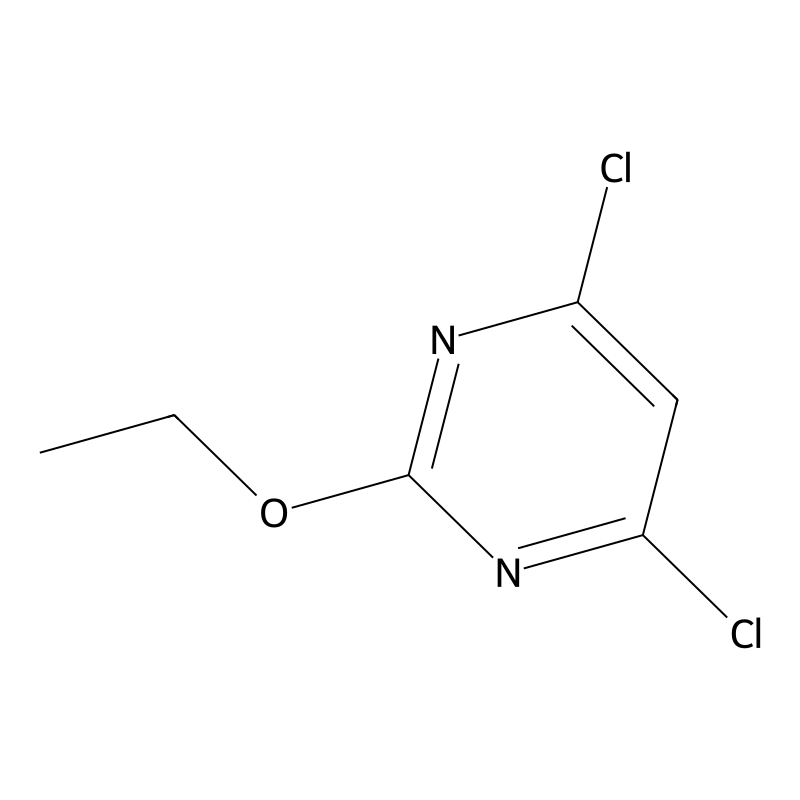

2-Ethoxy-4,6-dichloropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N-substituted Azacalix Pyrimidines

Scientific Field: Organic Chemistry

Application Summary: 4,6-Dichloropyrimidine, a derivative of 2-Ethoxy-4,6-dichloropyrimidine, is used in the synthesis of N-substituted azacalix pyrimidines.

Results or Outcomes: The synthesis results in the formation of N-substituted azacalix pyrimidines.

Synthesis of Disubstituted Pyrimidines

Application Summary: 4,6-Dichloropyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling.

Results or Outcomes: The synthesis results in the formation of disubstituted pyrimidines.

Synthesis of Biarylpyrimidines

Application Summary: 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling.

Results or Outcomes: The synthesis results in the formation of biarylpyrimidines.

Synthesis of Pyrimidine Derivatives

Application Summary: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine, derivatives of 2-Ethoxy-4,6-dichloropyrimidine, were prepared using organolithium reagents.

Methods of Application: The specific experimental procedures involve changes in solvents, bases, and heating sources to find the best reaction conditions for the synthesis of pyrimidine derivatives.

Results or Outcomes: The synthesis results in the formation of pyrimidine derivatives.

Synthesis of Triazolopyrimidine Herbicides

Scientific Field: Agricultural Chemistry

Application Summary: 2-Ethoxy-4,6-dichloropyrimidine is an important heterocyclic pesticide and medical intermediate, and can be used for synthesizing efficient herbicide containing triazolopyrimidine ring.

Results or Outcomes: The synthesis results in the formation of efficient herbicides containing a triazolopyrimidine ring.

Synthesis of Antibiotic Medicines

Scientific Field: Pharmaceutical Chemistry

Application Summary: 2-Ethoxy-4,6-dichloropyrimidine can also be used for synthesizing certain antibiotic medicines.

Results or Outcomes: The synthesis results in the formation of certain antibiotic medicines.

Synthesis of 2-Methylsulfonyl-4,6-dichloropyrimidine

Results or Outcomes: The synthesis results in the formation of 2-methylsulfonyl-4,6-dichloropyrimidine.

Synthesis of C-4 Substituted Pyrimidines

Application Summary: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine, derivatives of 2-Ethoxy-4,6-dichloropyrimidine, were prepared using organolithium reagents.

Methods of Application: The specific experimental procedures involve changes in solvents, bases, and heating sources to find the best reaction conditions for the synthesis of C-4 substituted pyrimidines.

Results or Outcomes: The synthesis results in the formation of C-4 substituted pyrimidines.

2-Ethoxy-4,6-dichloropyrimidine is an organic compound with the molecular formula C₆H₆Cl₂N₂O. It features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and an ethoxy group at the 2 position. This compound is of interest due to its potential applications in medicinal chemistry and agricultural science, particularly in the synthesis of various bioactive molecules.

- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of a variety of derivatives. For instance, reactions with amines can yield substituted pyrimidines, which are valuable in drug development .

- Aromatic Nucleophilic Substitution: This compound can participate in aromatic nucleophilic substitution reactions, allowing for further functionalization at the pyrimidine ring .

- Halogenation and Dehalogenation: The compound can also be subjected to halogenation reactions to introduce additional halogen substituents.

Research indicates that compounds related to 2-ethoxy-4,6-dichloropyrimidine exhibit various biological activities. Some studies suggest potential antitumor properties and antimicrobial effects. The presence of the pyrimidine ring is often associated with biological activity, particularly in drug discovery contexts .

The synthesis of 2-ethoxy-4,6-dichloropyrimidine typically involves:

- Preparation of Intermediates: Starting from urea and diethyl sulfate, intermediates such as 2-ethoxy-4,6-dihydroxypyrimidine are formed.

- Chlorination: The hydroxypyrimidine is chlorinated under alkaline conditions to yield 2-ethoxy-4,6-dichloropyrimidine.

- Purification: The final product is purified through techniques such as recrystallization or chromatography .

2-Ethoxy-4,6-dichloropyrimidine has several applications:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals.

- Agricultural Chemicals: The compound may be utilized in developing herbicides or fungicides due to its biological activity.

- Chemical Research: It is used in studies focusing on pyrimidine chemistry and the development of new synthetic methodologies .

Interaction studies involving 2-ethoxy-4,6-dichloropyrimidine often focus on its reactivity with nucleophiles and electrophiles. Research has shown that its chlorinated positions are reactive sites for nucleophilic attack, making it an important compound for synthesizing more complex molecules. These studies contribute to understanding how modifications to the pyrimidine structure affect biological activity and reactivity .

Several compounds share structural similarities with 2-ethoxy-4,6-dichloropyrimidine. Here are some notable examples:

These compounds highlight the versatility of the pyrimidine structure and its potential for diverse applications across medicinal chemistry and agricultural sciences.

The synthesis of 2-ethoxy-4,6-dichloropyrimidine emerged from early 20th-century investigations into pyrimidine chemistry. Key foundational work by Basterfield and Powell (1929) established methods for synthesizing alkoxy-substituted pyrimidines through condensation reactions between O-alkylisourea salts and malonic acid derivatives. These studies revealed the critical role of base selection in controlling reaction outcomes, with methoxide bases proving particularly effective for minimizing byproduct formation.

Modern synthetic routes evolved through industrial optimization efforts in the 1990s–2020s, particularly for agrochemical applications. Patent US5552546A (1996) demonstrated improved yields (>80%) using O-ethylisourea hydrochloride and dimethyl malonate in methanolic sodium methoxide. Subsequent Chinese patents (CN111303045A, 2020) developed cost-effective multistep syntheses from urea and diethyl sulfate, achieving total yields exceeding 61% through four reaction stages.

Table 1: Evolution of Synthetic Methods

| Era | Key Innovation | Yield Improvement | Source |

|---|---|---|---|

| 1920s | Basterfield-Powell condensation | 40-60% | |

| 1990s | Methoxide-mediated cyclization | 75-85% | |

| 2020s | Urea-based industrial synthesis | 61% (4-step) |

Classification and Position in Heterocyclic Chemistry

2-Ethoxy-4,6-dichloropyrimidine belongs to the dichloropyrimidine subclass of nitrogen-containing heterocycles. Its structure features:

- A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3

- Electron-withdrawing chlorine substituents at C4 and C6

- An ethoxy group at C2 that modulates electronic and steric properties

The compound exhibits typical pyrimidine aromaticity with a conjugated π-system containing 6 electrons, satisfying Hückel's rule. The chlorine substituents create distinct electronic environments:

- C4 chlorine activates the ring for nucleophilic aromatic substitution (SNAr)

- C6 chlorine directs electrophilic attacks to C5 position

- Ethoxy group at C2 provides both steric bulk and moderate electron donation through resonance

Electronic Effects

| Position | Substituent | σₚ (Hammett) | Resonance Effect |

|---|---|---|---|

| C2 | -OEt | -0.45 | +M (donating) |

| C4/C6 | -Cl | +0.23 | -M (withdrawing) |

Significance in Synthetic Organic Chemistry

This compound serves as a privileged scaffold in modern synthesis due to three key attributes:

- Regioselective Reactivity: The C4 chlorine undergoes SNAr displacement 5-10x faster than C6 chlorine under basic conditions, enabling sequential functionalization.

- Agrochemical Relevance: Intermediate for triazolopyrimidine sulfonamide herbicides like diclosulam, controlling broadleaf weeds in cereal crops.

- Pharmaceutical Utility: Precursor to antibiotic and antiviral agents through palladium-catalyzed cross-coupling reactions.

Recent advances (2015–2020) have exploited its reactivity in:

- One-pot Suzuki-Miyaura couplings achieving >90% diarylation yields

- Tandem amination/chlorination sequences for antimetabolite synthesis

- Microwave-assisted fluorinations producing 2-ethoxy-4,6-difluoropyrimidine

Table 2: Key Synthetic Applications

Structural Formula (C6H6Cl2N2O)

2-Ethoxy-4,6-dichloropyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 [1]. The molecular formula is C6H6Cl2N2O, featuring two chlorine atoms at positions 4 and 6, and an ethoxy group (OCH2CH3) at position 2 of the pyrimidine ring [2]. The structural arrangement consists of a planar pyrimidine core with the ethoxy group extending from the carbon at position 2, while the chlorine atoms are directly attached to the ring at positions 4 and 6 [3].

The compound's structure can be represented by the following connectivity: a pyrimidine ring with nitrogen atoms at positions 1 and 3, an ethoxy group at position 2, and chlorine atoms at positions 4 and 6 [4]. This specific substitution pattern contributes to the compound's distinctive chemical and physical properties, making it an important intermediate in various synthetic pathways [1].

Molecular Weight and Exact Mass Determination

The molecular weight of 2-Ethoxy-4,6-dichloropyrimidine is 193.031 g/mol, calculated based on the atomic weights of its constituent elements: carbon (6 atoms), hydrogen (6 atoms), chlorine (2 atoms), nitrogen (2 atoms), and oxygen (1 atom) [4]. This value is crucial for various analytical applications and stoichiometric calculations in synthetic procedures involving this compound [2].

The exact mass of 2-Ethoxy-4,6-dichloropyrimidine has been determined to be 191.985718 atomic mass units, which differs slightly from the molecular weight due to the consideration of the most abundant isotopes of each element [4]. This precise mass value is essential for high-resolution mass spectrometric analyses and serves as a definitive identifier in analytical chemistry applications [5]. The difference between the molecular weight and exact mass arises from the natural isotopic distribution of the constituent elements, particularly chlorine which has significant natural abundance of both 35Cl and 37Cl isotopes [2].

Chemical Bonding and Electronic Configuration

The electronic structure of 2-Ethoxy-4,6-dichloropyrimidine is characterized by a delocalized π-electron system within the pyrimidine ring, which contributes to its aromatic character [6]. The nitrogen atoms in the pyrimidine ring are sp2 hybridized, with each nitrogen having a lone pair of electrons contained in an sp2 orbital that lies in the same plane as the ring [6]. These lone pairs are not part of the aromatic system and do not contribute to the π-electron count [6].

The carbon atoms in the pyrimidine ring are also sp2 hybridized, each contributing one electron to the π system [7]. The chlorine atoms at positions 4 and 6 form sigma bonds with the ring carbons and contribute electron density through resonance effects, influencing the electronic distribution within the molecule [8]. The ethoxy group at position 2 is connected through an oxygen atom, which forms a sigma bond with the ring carbon and with the ethyl group [9]. This oxygen atom also contributes electron density to the ring through resonance, affecting the reactivity of the compound [10].

Bond lengths and angles in the pyrimidine ring are consistent with aromatic structures, with C-N bond lengths typically around 1.34 Å and C-C bond lengths approximately 1.39 Å [8]. The C-Cl bonds are generally around 1.73 Å, while the C-O bond connecting the ethoxy group is approximately 1.36 Å in length [8]. The electronic configuration results in a dipole moment directed toward the more electronegative nitrogen atoms, influencing the compound's interactions with solvents and other molecules [7].

Physical Constants

Melting and Boiling Points

The melting point of 2-Ethoxy-4,6-dichloropyrimidine is not precisely documented in the available literature, though related compounds in the dichloropyrimidine family typically exhibit melting points in the range of 60-80°C [11]. For comparison, the structurally similar 2,4-dichloropyrimidine has a reported melting point of 57-62°C [11]. The absence of a well-defined melting point in the literature suggests potential challenges in obtaining the pure crystalline form of this compound [12].

The boiling point of 2-Ethoxy-4,6-dichloropyrimidine has been reported as 283.5°C at standard atmospheric pressure (760 mmHg) [4] [12]. This relatively high boiling point is consistent with the compound's molecular weight and the presence of intermolecular forces, including dipole-dipole interactions and potential hydrogen bonding with the nitrogen atoms in the pyrimidine ring [4]. The high boiling point also indicates that the compound exists as a liquid over a wide temperature range under standard conditions, which has implications for its handling and purification processes [12].

Density and Refractive Index

The density of 2-Ethoxy-4,6-dichloropyrimidine is estimated to be approximately 1.4±0.1 g/cm³ at standard temperature and pressure [4]. This value is consistent with other halogenated heterocyclic compounds of similar molecular weight [13]. The presence of chlorine atoms contributes significantly to the density due to their higher atomic weight compared to carbon, hydrogen, nitrogen, and oxygen [4].

The refractive index of 2-Ethoxy-4,6-dichloropyrimidine has been determined to be approximately 1.533 [4]. This optical property is important for identification and purity assessment of the compound [14]. For comparison, the refractive index of related compounds such as 4,6-dichloropyrimidine is reported to be around 1.6300 [15]. The refractive index of 2-Ethoxy-4,6-dichloropyrimidine is influenced by its molecular structure, particularly the presence of the aromatic ring and the chlorine atoms, which contribute to its polarizability [14]. Experimental measurements of refractive indices are typically conducted at standard temperature (20°C) using refractometers calibrated with known standards [14].

Flash Point and Vapor Pressure

The flash point of 2-Ethoxy-4,6-dichloropyrimidine has been reported as 125.2±28.2°C, indicating the temperature at which the compound can form an ignitable mixture with air [4]. This relatively high flash point suggests that the compound presents a lower fire hazard under normal handling conditions compared to more volatile organic compounds [4]. The flash point is an important safety parameter for storage, transportation, and handling considerations [4].

The vapor pressure of 2-Ethoxy-4,6-dichloropyrimidine is estimated to be very low at room temperature, consistent with its high boiling point [4]. While specific measurements for this compound are not widely reported, structurally similar compounds like 4,6-dichloropyrimidine exhibit vapor pressures in the range of 30-390 Pa at temperatures between 20-50°C [15]. The low vapor pressure indicates that the compound has limited volatility under ambient conditions, which affects its behavior in various applications and environmental fate [15]. The vapor pressure is expected to increase exponentially with temperature according to the Clausius-Clapeyron relationship, becoming more significant at elevated temperatures approaching its boiling point [15].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

The proton (¹H) Nuclear Magnetic Resonance spectrum of 2-Ethoxy-4,6-dichloropyrimidine exhibits characteristic signals that correspond to the hydrogen atoms in the ethoxy group and the single hydrogen on the pyrimidine ring . The methyl group of the ethoxy substituent typically appears as a triplet at approximately δ 1.2-1.4 ppm due to coupling with the adjacent methylene protons . The methylene protons (-OCH₂-) generally appear as a quartet at around δ 3.8-4.2 ppm, showing coupling with the methyl protons . The single aromatic proton at position 5 of the pyrimidine ring produces a distinctive singlet at approximately δ 6.8-7.2 ppm [17].

The carbon (¹³C) Nuclear Magnetic Resonance spectrum of 2-Ethoxy-4,6-dichloropyrimidine displays signals for all six carbon atoms in the molecule [17]. The methyl carbon of the ethoxy group typically appears at around δ 14-15 ppm, while the methylene carbon resonates at approximately δ 62-64 ppm [17]. The aromatic carbons of the pyrimidine ring produce signals in the range of δ 95-175 ppm, with the carbon atoms bearing the chlorine substituents (C-4 and C-6) typically appearing at higher chemical shifts (δ 160-165 ppm) due to the deshielding effect of the electronegative chlorine atoms [17]. The carbon at position 2, connected to the ethoxy group, generally appears at around δ 162-165 ppm, while the carbon at position 5 typically resonates at approximately δ 110-115 ppm [18].

Infrared Absorption Patterns

The infrared (IR) spectrum of 2-Ethoxy-4,6-dichloropyrimidine exhibits several characteristic absorption bands that correspond to the functional groups present in the molecule [19]. The C=N stretching vibrations of the pyrimidine ring typically appear as strong bands in the region of 1600-1650 cm⁻¹ [20]. These bands are particularly important for identifying the pyrimidine core structure [20].

The C-Cl stretching vibrations generally produce bands in the region of 750-800 cm⁻¹, which are characteristic of the chlorine substituents at positions 4 and 6 [19]. The ethoxy group contributes several distinctive absorption bands to the spectrum [20]. The C-H stretching vibrations of the methyl and methylene groups appear in the region of 2850-2950 cm⁻¹ [20]. The C-O-C asymmetric stretching vibration typically produces a strong band in the region of 1200-1250 cm⁻¹, while the symmetric stretching vibration appears around 1050-1100 cm⁻¹ [21].

The aromatic C=C stretching vibrations of the pyrimidine ring generally produce bands in the region of 1400-1600 cm⁻¹ [20]. Additionally, the out-of-plane C-H bending vibration of the single hydrogen at position 5 typically appears as a band in the region of 800-850 cm⁻¹ [21]. These spectral features collectively provide a distinctive fingerprint for identifying 2-Ethoxy-4,6-dichloropyrimidine and distinguishing it from related compounds [19].

Mass Spectrometric Fragmentation

The mass spectrometric analysis of 2-Ethoxy-4,6-dichloropyrimidine reveals a characteristic fragmentation pattern that provides valuable structural information [22]. The molecular ion peak [M]⁺ appears at m/z 192, with additional peaks at m/z 194 and 196 due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) [5]. The relative intensities of these peaks follow the expected pattern for a molecule containing two chlorine atoms, with an approximate ratio of 9:6:1 for the M, M+2, and M+4 peaks, respectively [22].

Common fragmentation pathways include the loss of a methyl radical from the ethoxy group, resulting in a fragment at m/z 177 [M-15]⁺ [22]. Another significant fragmentation involves the loss of the entire ethoxy group, producing a fragment at m/z 163 [M-29]⁺ [22]. The loss of chlorine atoms is also observed, with fragments appearing at m/z 157 [M-35]⁺ and m/z 122 [M-70]⁺, corresponding to the loss of one and two chlorine atoms, respectively [22].

Additional characteristic fragments include those resulting from the cleavage of the pyrimidine ring, such as the formation of C₃H₂ClN₂⁺ (m/z 113) and C₃H₃ON⁺ (m/z 69) [22]. The presence of these fragments and their relative abundances provides a distinctive mass spectral profile that is valuable for the identification and structural confirmation of 2-Ethoxy-4,6-dichloropyrimidine [5].

Thermodynamic Properties

Partition Coefficient (LogP)

The partition coefficient (LogP) of 2-Ethoxy-4,6-dichloropyrimidine, which represents the ratio of its concentration in octanol to its concentration in water at equilibrium, has been determined to be approximately 2.37 [4]. This value indicates that the compound is moderately lipophilic, with a preference for organic phases over aqueous environments [4]. The positive LogP value is consistent with the presence of hydrophobic elements in the molecule, particularly the two chlorine atoms and the ethoxy group, which contribute to its lipophilic character [4].

The LogP value of 2-Ethoxy-4,6-dichloropyrimidine is significant for predicting its behavior in biological systems and environmental contexts [23]. For comparison, the structurally related compound 4,6-dichloropyrimidine has a reported LogP of 1.45, indicating that the addition of the ethoxy group increases the lipophilicity of the molecule [15]. This increased lipophilicity affects the compound's membrane permeability, bioavailability, and distribution in biological systems [23]. The LogP value also influences the compound's environmental fate, including its potential for bioaccumulation and soil adsorption [4].

Polar Surface Area (PSA)

The Polar Surface Area (PSA) of 2-Ethoxy-4,6-dichloropyrimidine has been calculated to be approximately 35.01 square Ångstroms (Ų) [4]. This value represents the sum of the surface areas occupied by polar atoms (primarily nitrogen and oxygen) in the molecule [23]. The relatively low PSA value is consistent with the limited number of polar atoms in the compound and their arrangement within the molecular structure [4].

The PSA is a valuable parameter for predicting the compound's ability to penetrate biological membranes [23]. Compounds with PSA values less than 60 Ų generally exhibit good membrane permeability, suggesting that 2-Ethoxy-4,6-dichloropyrimidine may readily cross biological membranes [23]. This property has implications for the compound's potential applications in various fields, including as an intermediate in the synthesis of biologically active molecules [4].

The topological PSA (TPSA), which is calculated based on the summation of tabulated surface contributions of polar fragments, provides a computationally efficient approximation of the three-dimensional PSA [23]. This parameter is particularly useful for high-throughput screening and property prediction in large compound libraries [23]. The TPSA of 2-Ethoxy-4,6-dichloropyrimidine aligns with its traditional PSA value, confirming its moderate polarity and membrane permeability characteristics [4].

Solubility Parameters in Various Solvents

2-Ethoxy-4,6-dichloropyrimidine exhibits varying solubility profiles in different solvents, reflecting its molecular structure and intermolecular interaction capabilities [3]. In organic solvents, particularly those of medium to low polarity, the compound demonstrates good solubility [3]. It is readily soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethanol, with solubility generally decreasing as solvent polarity increases [3].

The compound's solubility in water is limited due to its moderately lipophilic nature, as indicated by its LogP value of 2.37 [4]. This limited water solubility is typical for halogenated heterocyclic compounds with similar structures [3]. The presence of the ethoxy group provides some potential for hydrogen bonding interactions with protic solvents, but this effect is relatively minor compared to the hydrophobic influence of the chlorine substituents and the aromatic ring [3].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant